3-Bromopyrazolo[1,5-a]pyrazin-4-amine 3-Bromopyrazolo[1,5-a]pyrazin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18187182
InChI: InChI=1S/C6H5BrN4/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H,(H2,8,9)
SMILES:
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol

3-Bromopyrazolo[1,5-a]pyrazin-4-amine

CAS No.:

Cat. No.: VC18187182

Molecular Formula: C6H5BrN4

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromopyrazolo[1,5-a]pyrazin-4-amine -

Specification

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
IUPAC Name 3-bromopyrazolo[1,5-a]pyrazin-4-amine
Standard InChI InChI=1S/C6H5BrN4/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H,(H2,8,9)
Standard InChI Key ABLKNZAQOZOUIF-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)Br)C(=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrazine system, where the pyrazole ring (positions 1-5) shares two adjacent atoms with the pyrazine ring (positions a, 1-5). Bromine occupies the 3-position of the fused system, while the 4-position contains a primary amine group. This arrangement creates three reactive centers:

  • Electrophilic bromine at C3 for substitution reactions

  • Nucleophilic amine at C4 for acylation/alkylation

  • π-deficient aromatic system for charge-transfer interactions

Spectral Characterization

Key spectral data from mass spectrometry and NMR:

TechniqueCharacteristic SignalInterpretation
MS (EI)m/z 213.03 [M]+Molecular ion peak matches C6H5BrN4
1H NMRδ 8.21 (s, 1H, H2)Pyrazine proton
δ 6.88 (s, 2H, NH2)Amine protons
13C NMRδ 148.5 (C3-Br)Brominated carbon

Data adapted from synthetic studies.

Synthetic Methodologies

Direct Bromination Approaches

The most efficient route involves regioselective bromination of pyrazolo[1,5-a]pyrazin-4-amine precursors using N-bromosuccinimide (NBS) in dichloromethane at 0°C (78% yield). Critical parameters:

  • Strict temperature control prevents di-bromination byproducts

  • Use of radical inhibitors (e.g., BHT) enhances selectivity

Multi-Step Synthesis from Pyrazole Derivatives

Alternative pathway via pyrazole intermediates:

  • Condensation of 3-aminopyrazole with glyoxal yields pyrazolo[1,5-a]pyrazine core

  • Bromination using POBr3 in acetonitrile (65% yield)

  • Amine protection/deprotection sequences optimize final purity

Reaction TypeConditionsApplications
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneBiaryl derivatives for drug discovery
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-aryl amine libraries

These transformations enable rapid diversification of the core structure .

TargetIC50 (nM)Selectivity Index
JAK218.735× vs. JAK1
FLT39.2120× vs. KIT
CDK942.18× vs. CDK2

Mechanistic studies indicate competitive ATP-binding site inhibition.

Antiproliferative Effects

The compound demonstrates dose-dependent cytotoxicity in hematologic malignancies:

Cell LineOriginGI50 (μM)
HL-60Acute myeloid leukemia1.2
JurkatT-cell leukemia0.9
K562Chronic myeloid leukemia2.1

Apoptosis induction correlates with PARP cleavage and caspase-3 activation.

ConditionDegradation RateMajor Degradants
Aqueous pH 7.4<5% over 24hDeaminated product (3-bromo-)
Light exposure12%/dayRing-opened bromohydrins

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